(1H-Imidazol-4-yl)methanamine dihydrochloride
Overview
Description
(1H-Imidazol-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C4H9Cl2N3. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is commonly used in various scientific research applications due to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Imidazol-4-yl)methanamine dihydrochloride can be achieved through several methods. One common method involves the Debus-Radziszewski synthesis, which uses glyoxal, ammonia, and formaldehyde as starting materials . Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines . Additionally, the compound can be synthesized from alpha halo-ketones or through the Marckwald synthesis using amino nitriles .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of dehydrogenating catalysts, such as platinum on alumina, is common in these processes .
Chemical Reactions Analysis
Types of Reactions: (1H-Imidazol-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazolones, while reduction reactions can produce various amine derivatives .
Scientific Research Applications
(1H-Imidazol-4-yl)methanamine dihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, it serves as a precursor for various bioactive compounds and is used in the study of enzyme mechanisms . In medicine, it has potential therapeutic applications due to its biological activities . Additionally, the compound is used in the industry for the production of agrochemicals and other functional materials .
Mechanism of Action
The mechanism of action of (1H-Imidazol-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds: Several compounds are structurally similar to (1H-Imidazol-4-yl)methanamine dihydrochloride, including imidazole derivatives such as clemizole, etonitazene, and enviroxime . These compounds share the imidazole ring structure but differ in their functional groups and biological activities.
Uniqueness: What sets this compound apart from other similar compounds is its specific substitution pattern on the imidazole ring, which imparts unique chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .
Properties
IUPAC Name |
1H-imidazol-5-ylmethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3.2ClH/c5-1-4-2-6-3-7-4;;/h2-3H,1,5H2,(H,6,7);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZKSYVHYHSHGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40496862 | |
Record name | 1-(1H-Imidazol-5-yl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40496862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72631-80-2 | |
Record name | 1-(1H-Imidazol-5-yl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40496862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1H-imidazol-4-yl)methanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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